1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione
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Overview
Description
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alpha 1 Adrenoceptor Affinity
One study explored the in vitro alpha 1 adrenoceptor affinity of a series of pyrimido[5,4-b]indole derivatives, identifying potent alpha 1 adrenoceptor ligands. Modifications in the structure led to significant selectivity for alpha 1 over other receptors, highlighting the potential therapeutic applications of these compounds in targeting specific receptor subtypes (Russo et al., 1991).
Synthesis Pathways
Another study focused on the synthesis of indoles, utilizing piperazine-2,5-dione to prepare various indole derivatives. This research provides valuable insight into the synthetic strategies that can be employed to create complex molecules with potential biological activities (Akeng’a & Read, 2005).
Spiro Compound Derivatives
The synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-bromosuccinimide, either in the presence or absence of water, were studied, revealing the formation of novel spiro compounds. This work contributes to the understanding of chemical reactions that produce structurally unique molecules (Shin et al., 1983).
Anticancer Activity
Research into the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives evaluated these compounds for their anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Kumar et al., 2013).
5-HT6R Ligands for Cognitive Disorders
A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were synthesized and identified as potent ligands for the 5-HT6 receptor, showing promise in the treatment of cognitive disorders due to their in vitro binding affinity and selectivity (Nirogi et al., 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
The safety and hazards associated with “1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as how it is handled and used. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .
Future Directions
The future research directions for “1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione” could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, as well as its safety and environmental impact .
Properties
IUPAC Name |
1-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-10-9-16-5-7-17(8-6-16)11-18-13-4-2-1-3-12(13)14(20)15(18)21/h1-4,19H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQBRVBSJXDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366711 |
Source
|
Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6532-17-8 |
Source
|
Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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